molecular formula C3H5Si B14315791 Silacyclobutene

Silacyclobutene

Cat. No.: B14315791
M. Wt: 69.16 g/mol
InChI Key: GPYSWSYPQIBYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrosilete is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms within its molecular structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrosilete typically involves the reduction of corresponding indole derivatives. One common method is the reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol.

Industrial Production Methods

Industrial production of 2,3-Dihydrosilete may involve large-scale reduction processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrosilete undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated silicon-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Fully saturated silicon-containing compounds.

    Substitution: Substituted silicon derivatives with various functional groups.

Scientific Research Applications

2,3-Dihydrosilete has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique properties make it a candidate for studying silicon’s role in biological systems.

    Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dihydrosilete involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroindole: Similar in structure but lacks silicon atoms.

    2,3-Dihydrobenzofuran: Contains oxygen instead of silicon.

    2,3-Dihydrothiophene: Contains sulfur instead of silicon.

Uniqueness

2,3-Dihydrosilete is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its oxygen, sulfur, and carbon analogs. This uniqueness makes it valuable for applications that require specific interactions with silicon.

Properties

Molecular Formula

C3H5Si

Molecular Weight

69.16 g/mol

InChI

InChI=1S/C3H5Si/c1-2-4-3-1/h2H,1,3H2

InChI Key

GPYSWSYPQIBYAX-UHFFFAOYSA-N

Canonical SMILES

C1C[Si]=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.